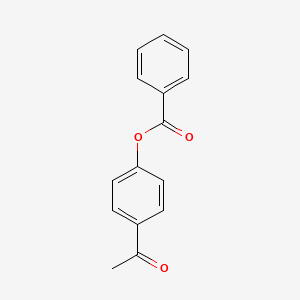

4-Acetylphenyl benzoate

Description

Overview of Aromatic Esters in Contemporary Chemical Research

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com These compounds are integral to numerous areas of chemical research and industry, finding applications as chemical feedstock in the food and beverage, pharmaceutical, and cosmetics industries. waseda.jp Their pleasant, often fruity, scents make them valuable as fragrances. numberanalytics.comwikipedia.org In the realm of materials science, aromatic esters are used in the production of polymers and other advanced materials. numberanalytics.comnumberanalytics.com The reactivity of the ester group, particularly its susceptibility to hydrolysis and other nucleophilic attacks, makes these compounds versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The ongoing development of novel catalytic reactions, such as the "ester dance reaction," aims to improve the efficiency and sustainability of aromatic ester synthesis. waseda.jp

Significance of 4-Acetylphenyl Benzoate (B1203000) as a Model Compound in Chemical Sciences

4-Acetylphenyl benzoate, with the chemical formula C15H12O3, serves as a valuable model compound in various fields of chemical science. chemspider.com Its structure, which incorporates both an acetyl group and a benzoate ester on a phenyl ring, allows for the study of intramolecular interactions and their influence on chemical reactivity. This compound and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The presence of both a ketone and an ester functionality on the same aromatic ring provides a platform for investigating structure-reactivity relationships and the electronic and steric effects of these groups. vulcanchem.com

Scope and Objectives of Scholarly Inquiry on this compound

Scholarly inquiry into this compound focuses on several key areas. A primary objective is the development of efficient and environmentally friendly synthetic methods. Researchers also investigate its physicochemical properties, including its spectroscopic characteristics, crystal structure, and thermal behavior. A significant area of study involves its reactivity, particularly in reactions where the acetyl group can influence the reactivity of the ester, a phenomenon known as neighboring group participation. vulcanchem.com Furthermore, research explores its potential applications, such as in the synthesis of liquid crystals, polymers, and biologically active molecules. jocpr.com The compound is also used as a starting material for creating more complex structures, like thiadiazole derivatives, which have shown potential in medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(4-acetylphenyl) benzoate |

InChI |

InChI=1S/C15H12O3/c1-11(16)12-7-9-14(10-8-12)18-15(17)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

HFHIRXFGKJJNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-Acetylphenyl Benzoate (B1203000) and its Analogues

Traditional methods for synthesizing 4-acetylphenyl benzoate primarily involve esterification, transesterification, and one-pot strategies. These routes have been foundational in the production of this and similar compounds.

Esterification Reactions

Esterification is a widely employed method for the synthesis of this compound. This reaction typically involves the reaction of p-hydroxyacetophenone with benzoyl chloride. In a representative procedure, the reaction is conducted in a solvent like tetrahydrofuran (B95107) (THF), with a base such as triethylamine (B128534) (NEt3) added to the solution. The mixture is cooled, and benzoyl chloride is added gradually. The reaction is then allowed to proceed for several hours at room temperature. uni-regensburg.de

Another approach involves the esterification of 2-hydroxyacetophenone (B1195853) with benzoic acid, facilitated by a dehydrating agent like sulfuric acid or phosphorus pentoxide under reflux conditions. A mechanically induced, solvent-free esterification method at room temperature has also been reported, yielding this compound. rsc.orgresearchgate.net

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester.

Transesterification Approaches

Transesterification offers an alternative route to this compound, involving the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This process can be catalyzed by both acids and bases. masterorganicchemistry.com Research has shown that this compound can undergo transesterification with various phenols in the presence of an earth-abundant metal catalyst like potassium carbonate. rsc.orgrsc.orgscispace.com The reaction involves the C(acyl)-O bond cleavage, and the reactivity is influenced by the acyl fragment of the aryl ester. rsc.orgrsc.orgscispace.com

In a specific example, the transesterification of this compound with 4-methoxyphenol (B1676288) was performed using potassium carbonate as a catalyst in 1,4-dioxane (B91453) at 120°C, resulting in a moderate yield of the desired product. rsc.org The mechanism under basic conditions is a two-step addition-elimination sequence, while the acidic mechanism follows a more complex pathway of protonation, addition, deprotonation, protonation, elimination, and deprotonation. masterorganicchemistry.com

One-Pot Synthetic Strategies

One-pot syntheses provide an efficient and streamlined approach to producing this compound and its derivatives. These methods combine multiple reaction steps in a single reactor, minimizing the need for purification of intermediates.

One such strategy involves a domino reaction between an arylboronic acid and an N-hydroxyphthalimide ester, mediated by TBHP, to synthesize phenyl esters, including this compound, without the need for transition metal catalysts. thieme-connect.com In this process, the phenol (B47542) is generated in situ and then reacts to form the ester. thieme-connect.com Another one-pot method allows for the synthesis of 3,5-alkylated acetophenone (B1666503) and methyl benzoate derivatives through an anionic domino process. rsc.org The synthesis of various benzo nih.govresearchgate.netimidazo[2,1-b] rsc.orgresearchgate.netthiazin-4-one derivatives, which can involve intermediates like this compound, has also been achieved through efficient one-pot procedures. researchgate.net

Advanced Synthetic Techniques for this compound Production

To enhance reaction rates, yields, and environmental compatibility, advanced synthetic techniques such as ultrasound assistance and phase-transfer catalysis have been applied to the production of this compound.

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation has proven to be an effective and environmentally friendly strategy for organic synthesis, often leading to improved yields and increased selectivity. amazonaws.com This technique has been successfully employed in the synthesis of this compound and its analogues.

For instance, the synthesis of N-(4-acetylphenyl)-2-cyanoacetamide, a related compound, was achieved with a 95% yield in just 20 minutes using ultrasound, compared to an 88% yield after 4 hours with conventional heating. acs.org Similarly, the synthesis of 2-acetylphenyl-5-bromo-2-chlorobenzoate was accomplished in 90 minutes with ultrasound irradiation, offering a higher yield and purity than conventional methods. derpharmachemica.com The underlying principle of sonochemistry involves acoustic cavitation, which accelerates reactions. derpharmachemica.com

A notable application is the ultrasound-assisted synthesis of this compound via the benzoylation of sodium 4-acetylphenoxide using a dual-site phase-transfer catalyst. nih.gov This method resulted in a 98.1% yield in just 2 minutes. nih.govresearchgate.net

| Synthetic Method | Reactants | Conditions | Yield | Reaction Time |

| Ultrasound-Assisted PTC | Sodium 4-acetylphenoxide, Benzoyl Chloride | 28 kHz/300 W ultrasound, 30°C, 250 rpm | 98.1% | 2 min |

| Conventional PTC (No Ultrasound) | Sodium 4-acetylphenoxide, Benzoyl Chloride | 30°C, 250 rpm | 14.4% | 2 min |

This table presents a comparison of ultrasound-assisted and conventional phase-transfer catalysis for the synthesis of this compound, based on the provided research data. nih.govresearchgate.net

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. slideshare.net This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction occurs. slideshare.net

The synthesis of this compound from the benzoylation of sodium 4-acetylphenoxide has been investigated using third-liquid phase-transfer catalysis. researchgate.net This method can achieve a 100% product yield in 3 minutes. researchgate.net The kinetics of this reaction are strongly dependent on the agitation speed. researchgate.netnitrkl.ac.in

A significant advancement combines ultrasound irradiation with phase-transfer catalysis. The ultrasound-assisted, dual-site phase-transfer catalysis for the benzoylation of sodium 4-acetylphenoxide demonstrates a remarkable increase in reaction rate and yield. nih.gov The use of a novel dual-site phase-transfer catalyst, 1,4-bis(tributylammoniomethyl)benzene dibromide (BTBAMBB), was instrumental in this process. nih.gov The reaction, conducted under ultrasound irradiation (28 kHz/300 W), achieved a 98.1% yield of this compound in only 2 minutes at 30°C. nih.govresearchgate.net This represents a six-fold increase in the apparent rate constant compared to the same reaction without ultrasound. nih.govresearchgate.net

| Parameter | Ultrasound-Assisted PTC | Conventional PTC (No Ultrasound) |

| Yield | 98.1% | 14.4% |

| Apparent Rate Constant (k_app) | 0.0075 s⁻¹ | 0.0013 s⁻¹ |

| Reaction Time | 2 minutes | 2 minutes |

This interactive table summarizes the kinetic data for the synthesis of this compound using phase-transfer catalysis with and without ultrasound assistance, as reported in the literature. nih.govresearchgate.net

Green Chemistry Principles Applied to Synthesis

The synthesis of this compound has been approached through various methods that align with the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions. thieme-connect.comdergipark.org.tr These approaches often focus on minimizing the use of hazardous solvents and catalysts, improving atom economy, and reducing energy consumption.

One notable green synthetic route involves a one-pot, metal-free synthesis from arylboronic acids and N-hydroxyphthalimide (NHP) esters. This domino reaction proceeds under mild conditions and demonstrates high efficiency and selectivity. thieme-connect.com The use of tert-butyl hydroperoxide (TBHP) as an oxidant and ethyl acetate (B1210297) as a relatively green solvent contributes to the sustainability of this method. thieme-connect.com Another approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating methods. semanticscholar.orgwjpmr.com For instance, the synthesis of quinazolinone derivatives, a class of compounds that can be related to the broader context of synthesizing complex molecules, has been successfully achieved using microwave irradiation in an eco-friendly manner. semanticscholar.org

Solvent-free methods also represent a significant advancement in the green synthesis of related esters. Mechanically induced solvent-free esterification, using methods like ball milling, has been developed for the synthesis of phenyl benzoate and its derivatives. rsc.org This technique avoids the use of bulk solvents, thereby reducing waste and potential environmental contamination. In one study, the synthesis of this compound was achieved with a 54% yield using a solvent-free, iodine-catalyzed method. rsc.org

Furthermore, the use of phase-transfer catalysis, particularly with ultrasound assistance, presents a green method for synthesizing esters like this compound. This technique can lead to rapid reaction times and high yields while minimizing the use of organic solvents. nih.gov The combination of a dual-site phase-transfer catalyst and an ionic liquid has also been explored for the synthesis of related esters, demonstrating high yields and selectivity. researchgate.net

The following table summarizes different green synthetic approaches for this compound and related esters:

| Synthetic Method | Key Green Features | Reagents/Conditions | Yield (%) | Reference |

| One-pot domino reaction | Metal-free, mild conditions | 4-(acetylphenyl)boronic acid, NHP ester, Na2CO3, TBHP, EtOAc, 30°C | 65 | thieme-connect.com |

| Mechanically induced solvent-free esterification | Solvent-free | Benzoic acid, 4-hydroxyacetophenone, I2, KH2PO2, Na2SO4 | 54 | rsc.org |

| Ultrasound-assisted phase-transfer catalysis | Reduced reaction time, high efficiency | Sodium 4-acetylphenoxide, benzoyl chloride, dual-site PTC, ultrasound | 98.1 | nih.gov |

| Iridium/palladium dual photocatalysis | Visible light catalysis | α-keto acid, 4-hydroxyacetophenone, Ir/Pd catalysts, NaHCO3, blue LED | - | rsc.org |

Kinetic and Mechanistic Studies of this compound Formation

Reaction Rate Determination and Optimization

The kinetics of this compound synthesis have been investigated under various catalytic systems to understand the reaction rates and optimize conditions for maximum yield and efficiency.

In phase-transfer catalysis (PTC), the reaction rate is significantly influenced by factors such as agitation speed and the presence of a third liquid phase. For the synthesis of this compound from sodium 4-acetylphenoxide and benzoyl chloride, a pseudo-first-order kinetic model was applied. nih.gov The apparent rate constant (kapp) was determined to be 0.0075 s-1 under ultrasound irradiation (28 kHz/300 W) at 30°C, which was six times faster than the reaction without ultrasound (kapp = 0.0013 s-1). nih.gov This demonstrates the significant rate enhancement provided by ultrasound. In a tri-liquid PTC system, the reaction rate was found to be strongly dependent on agitation speed, with a 100% yield achieved in just 3 minutes at 20°C and 200 rpm. researchgate.netncl.edu.tw

Optimization of reaction conditions has been a key focus of several studies. For the transesterification of aryl esters with phenols catalyzed by potassium carbonate (K2CO3), the reaction temperature was found to be a critical parameter. rsc.orgrsc.org Both decreasing the temperature to 40°C and increasing it to 80°C from the optimal 60°C resulted in a reduced yield of the product. rsc.orgrsc.org Similarly, in a dual photocatalysis system for oxidative decarboxylative esterification, parameters such as the choice of photocatalyst, solvent, and base were systematically screened to maximize the yield. rsc.org

The following table presents data on reaction rate constants and optimized conditions from various studies:

| Catalytic System | Reactants | Optimized Conditions | Apparent Rate Constant (kapp) | Yield (%) | Reference |

| Ultrasound-assisted PTC | Sodium 4-acetylphenoxide, Benzoyl chloride | 30°C, 250 rpm, 28 kHz/300 W ultrasound | 0.0075 s-1 | 98.1 | nih.gov |

| Tri-liquid PTC | Sodium 4-acetylphenoxide, Benzoyl chloride | 20°C, 200 rpm | - | 100 | researchgate.netncl.edu.tw |

| K2CO3-catalyzed transesterification | Pyridin-2-yl ester, Phenol | 60°C, 1,4-dioxane | - | Moderate to high | rsc.orgrsc.org |

Elucidation of Reaction Mechanisms

The mechanism of this compound formation varies depending on the synthetic methodology employed.

In the context of base-catalyzed hydrolysis of related compounds like 2-acetylphenyl mesitoate, intramolecular nucleophilic participation by the keto-carbonyl group is a key mechanistic feature. rsc.org It is proposed that the conjugate base of the solvated keto-carbonyl group attacks the ester carbonyl group, leading to a cyclic intermediate. rsc.org This intramolecular pathway significantly accelerates the reaction compared to the intermolecular attack by a hydroxide (B78521) ion. rsc.org While this study focused on the 2-isomer, the principles of neighboring group participation are relevant to understanding the reactivity of acetylphenyl esters.

For the K2CO3-catalyzed transesterification of aryl esters, control experiments suggest that the reaction does not proceed via a simple nucleophilic substitution. rsc.org The involvement of the potassium ion in activating the C(acyl)-O bond of the aryl ester is considered a crucial step. rsc.org The reaction is believed to be influenced by the pKa of the leaving phenol group, with stronger electron-withdrawing groups on the phenyl ester leading to faster reaction rates. rsc.orgrsc.org

In the one-pot, metal-free synthesis from arylboronic acids, the reaction likely proceeds through a domino sequence. thieme-connect.com This involves the in-situ formation of a phenol from the arylboronic acid, which then reacts with the N-hydroxyphthalimide ester. thieme-connect.com

The mechanism of the Wolff rearrangement has also been explored for the synthesis of related α,α-disubstituted carboxylic acid derivatives, which can be precursors or structurally related to this compound. rsc.org This reaction proceeds through a ketene (B1206846) intermediate formed from a diazo ketone. rsc.org

Influence of Reaction Parameters on Chemical Transformation Selectivity and Yield

The selectivity and yield of this compound synthesis are highly dependent on various reaction parameters, including the choice of catalyst, solvent, temperature, and reactants.

Catalyst: The choice of catalyst is paramount. In the Pd-catalyzed carbonylation of aryl arenesulfonates, the ligand plays a crucial role. While dppp (B1165662) (1,3-bis(diphenylphosphino)propane) was effective for 4-acetylphenyl tosylate, it was ineffective for other substrates, highlighting the need for catalyst systems with broader scope. acs.org In transesterification reactions, K2CO3 was found to be a competent and earth-abundant catalyst. rsc.orgrsc.org Dual photocatalysis systems using iridium and palladium complexes have also been shown to be effective, with the specific ligands on the metal centers influencing the reaction outcome. rsc.org

Solvent: The solvent can have a significant effect on the reaction. In the K2CO3-catalyzed transesterification, 1,4-dioxane was the solvent of choice, while the use of DMF, DMSO, or H2O led to lower yields. rsc.org In some photocatalytic reactions, fluorinated solvents like hexafluoroisopropanol (HFIP) have shown a unique and beneficial effect. thieme-connect.com Solvent-free conditions, as seen in mechanochemical synthesis, represent an ideal green alternative, completely eliminating the influence and hazards of solvents. rsc.org

Temperature: As mentioned in the kinetics section, temperature is a critical parameter that needs to be optimized. For the K2CO3-catalyzed transesterification, 60°C was found to be the optimal temperature. rsc.orgrsc.org In a photocatalytic decarboxylative arylation, temperature was one of the parameters screened to identify optimal conditions. polimi.it

Reactant Structure: The electronic properties of the substituents on the reactants can significantly influence the reaction yield and selectivity. In the transesterification of substituted phenyl benzoates, esters with electron-withdrawing groups on the phenyl ring (lower pKa of the corresponding phenol) were more reactive. rsc.orgrsc.org Conversely, phenols with electron-donating groups were more effective nucleophiles. This interplay of electronic effects allows for the tuning of the reaction's efficiency.

The following table summarizes the influence of different parameters on the synthesis of this compound and related compounds:

| Parameter | Influence on Selectivity and Yield | Example | Reference |

| Catalyst/Ligand | Critically affects reaction efficiency and substrate scope. | dppp ligand effective for 4-acetylphenyl tosylate but not for other aryl tosylates in carbonylation. | acs.org |

| Solvent | Can significantly alter reaction yields. | 1,4-Dioxane is superior to DMF, DMSO, or H2O in K2CO3-catalyzed transesterification. | rsc.org |

| Temperature | Optimal temperature is crucial for maximizing yield. | 60°C is the optimal temperature for K2CO3-catalyzed transesterification. | rsc.orgrsc.org |

| Substituent Effects | Electronic nature of substituents on reactants governs reactivity. | Electron-withdrawing groups on the leaving phenoxy group accelerate transesterification. | rsc.orgrsc.org |

| Ultrasound/Microwaves | Can enhance reaction rates and yields. | Ultrasound irradiation significantly increases the rate of PTC synthesis. | nih.gov |

Chemical Transformations and Derivative Chemistry

Systematic Derivatization of the 4-Acetylphenyl Benzoate (B1203000) Core Structure

The 4-Acetylphenyl benzoate molecule can be systematically modified at several key positions, leading to a wide array of derivatives.

Modifications at the Acetyl Moiety

The acetyl group is a versatile functional group that can undergo several transformations. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, oxidation of the acetyl group can lead to the formation of a carboxylic acid derivative, although specific conditions for this compound are not detailed in the provided results. The methyl group of the acetyl moiety can also participate in reactions such as aldol (B89426) condensations under basic conditions, allowing for the formation of larger carbon chains. smolecule.com

Transformations of the Benzoate Ester Group

The benzoate ester linkage is another key site for chemical modification. Hydrolysis of the ester, under either acidic or basic conditions, yields 4-hydroxyacetophenone and benzoic acid. smolecule.com Transesterification, the exchange of the phenoxy group with another alcohol, can be achieved to produce different ester derivatives. smolecule.comrsc.org For instance, the transesterification of this compound has been performed to yield other aryl esters. rsc.orgscispace.com The ester can also be reduced to the corresponding alcohol, although this typically requires strong reducing agents.

Reactions Involving the Aromatic Rings

The two phenyl rings of this compound can undergo electrophilic aromatic substitution reactions. These reactions, such as nitration or halogenation, introduce new functional groups onto the aromatic rings, further diversifying the range of possible derivatives. The specific positions of substitution will be directed by the existing acetyl and benzoate groups.

Synthesis and Structural Characterization of Novel Analogues and Adducts

The derivatization of this compound has led to the synthesis of novel analogues with interesting structural features and potential biological activities.

Thiadiazole Derivatives

Thiadiazole derivatives of this compound have been synthesized and characterized. One synthetic route involves the reaction of this compound with thiosemicarbazide (B42300) to form an intermediate, 4-[(1-(2-carbamothioylhydrazinylidene)ethyl] phenyl benzoate. researchgate.netresearchgate.net This intermediate is then cyclized in the presence of acetic anhydride (B1165640) to yield a 1,3,4-thiadiazole (B1197879) derivative, specifically 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl benzoate. researchgate.netresearchgate.net The structures of these newly synthesized thiadiazole derivatives have been confirmed using various spectroscopic methods. nih.govrsc.org

Schiff Base Analogues

Schiff base analogues can be synthesized from this compound, typically after modification of the acetyl group. For instance, the acetyl group can be a precursor to an amine, which can then undergo condensation with an aldehyde to form a Schiff base (imine). While direct synthesis from this compound is not explicitly detailed, related structures like N-(4-acetylphenyl)-2-chloroacetamide are used to create more complex Schiff base derivatives. nih.gov The formation of the characteristic azomethine group (C=N) in these analogues is confirmed by spectroscopic techniques. nih.gov The synthesis of various Schiff base complexes with transition metals has also been an area of active research. scirp.org

Chalcone (B49325) Derivatives

Chalcones, characterized by the α,β-unsaturated ketone system (1,3-diaryl-2-propen-1-one), are significant synthetic targets. itmedicalteam.plsysrevpharm.org The synthesis of chalcone derivatives from this compound is typically achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation. sysrevpharm.orgsaudijournals.com

In this reaction, the acetyl group of this compound serves as the ketone component. In the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solution, a proton is abstracted from the α-carbon of the acetyl group to form an enolate ion. saudijournals.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted or unsubstituted aromatic aldehyde. The subsequent dehydration of the resulting aldol addition product yields the chalcone. sysrevpharm.org

The general reaction scheme is as follows:

Step 1: Enolate Formation: The base removes a proton from the methyl group of the this compound.

Step 2: Nucleophilic Attack: The enolate attacks the carbonyl of an aromatic aldehyde.

Step 3: Dehydration: The intermediate β-hydroxy ketone readily eliminates a water molecule to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. saudijournals.com

A variety of substituted benzaldehydes can be employed in this condensation, leading to a diverse library of chalcone derivatives. For instance, research on the synthesis of novel chalcones has utilized various aldehyde moieties to react with cyclic ketones or substituted acetophenones. itmedicalteam.pl While direct synthesis from this compound is a standard application of this reaction, related studies have shown the synthesis of chalcones from 2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione, where the acetylphenyl moiety is first incorporated into a more complex structure before the Claisen-Schmidt condensation is performed with various benzaldehyde (B42025) derivatives. researchgate.net

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant A | Reactant B (Aldehyde) | Catalyst/Solvent | General Product |

|---|---|---|---|

| This compound | Ar-CHO | KOH / Ethanol (B145695) | (E)-1-(4-(benzoyloxy)phenyl)-3-arylprop-2-en-1-one |

Oximino Ester Derivatives

The carbonyl group of this compound can be converted into an oxime, which can be further functionalized to yield oximino ester derivatives. This transformation typically proceeds in two stages: oximation followed by esterification.

First, this compound is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding ketoxime, 4-(1-(hydroxyimino)ethyl)phenyl benzoate.

Subsequently, the hydroxyl group of the newly formed oxime can be esterified. A study on the synthesis of oximino esters of thiophene (B33073) describes a similar process starting with 4-acetylphenyl 4-alkoxybenzoates. jocpr.com In a representative procedure, the intermediate oxime, 4-(1-(hydroxyimino)ethyl)phenyl 4-methoxybenzoate, is reacted with thiophene-2-carboxylic acid. jocpr.com This reaction can be carried out under solvent-free hydrothermal conditions using a catalyst such as mercuric acetate (B1210297), heating the mixture in a sealed autoclave. jocpr.com The resulting products are 4-(1-(((thiophene-2-carbonyl)oxy)imino)ethyl)phenyl 4-alkoxybenzoates. jocpr.com

Table 2: Synthesis and Characterization Data for Oximino Ester Derivatives of 4-acetylphenyl 4-alkoxybenzoates

| Derivative Name | Starting Materials | Reaction Conditions | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|

| 4-(1-(((thiophene-2-carbonyl)oxy)imino)ethyl)phenyl 4-butoxybenzoate | 4-(1-(hydroxyimino)ethyl)phenyl 4-butoxybenzoate, Thiophene-2-carboxylic acid | Mercuric acetate, 160-170°C, 6-8 hours | 161-163 | 13C NMR (ppm): 166.89, 165.14, 159.91, 155.01, 151.89; IR (cm-1): 1741, 1684. jocpr.com |

| 4-(1-(((thiophene-2-carbonyl)oxy)imino)ethyl)phenyl 4-pentyloxybenzoate | 4-(1-(hydroxyimino)ethyl)phenyl 4-pentyloxybenzoate, Thiophene-2-carboxylic acid | Mercuric acetate, 160-170°C, 6-8 hours | 163-165 | 13C NMR (ppm): 165.99, 164.60, 160.83, 155.09, 151.16; IR (cm-1): 1748, 1686. jocpr.com |

| 4-(1-(((thiophene-2-carbonyl)oxy)imino)ethyl)phenyl 4-octyloxybenzoate | 4-(1-(hydroxyimino)ethyl)phenyl 4-octyloxybenzoate, Thiophene-2-carboxylic acid | Mercuric acetate, 160-170°C, 6-8 hours | 168-170 | 13C NMR (ppm): 165.71, 164.91, 160.39, 155.17, 152.55; IR (cm-1): 1739, 1691. jocpr.com |

Phenylisoindoline-1,3-dione Analogues

The synthesis of 2-(4-acetylphenyl)isoindoline-1,3-dione, an analogue containing the core structure of this compound, does not typically start from this compound itself. Instead, it is synthesized from 4-aminoacetophenone. sysrevpharm.org This multi-step synthesis highlights a pathway to this class of compounds.

The synthesis involves two main steps:

Amide Formation: Phthalic anhydride is reacted with 4-aminoacetophenone in a suitable solvent like acetone. This reaction opens the anhydride ring to form the intermediate phthalamic acid, 2-(4-acetylphenylcarbamoyl)benzoic acid. sysrevpharm.org

Cyclization (Imidation): The intermediate acid is then dehydrated to form the five-membered imide ring. This is achieved by heating the compound in acetic anhydride with anhydrous sodium acetate, which catalyzes the cyclization and removal of a water molecule to yield 2-(4-acetylphenyl)isoindoline-1,3-dione. sysrevpharm.org A yield of 87% has been reported for this step. sysrevpharm.org

Once formed, this analogue, which now contains both an acetyl group and an isoindoline-1,3-dione moiety, can undergo further reactions, such as the Claisen-Schmidt condensation described previously, to create even more complex chalcone derivatives. sysrevpharm.org

Exploration of Complex Reaction Pathways and Product Diversification

Beyond the derivatizations targeting the acetyl group, this compound can be a substrate for more complex reaction pathways, leading to significant structural diversification. One such pathway involves the synthesis of heterocyclic systems.

For example, this compound can be converted into thiadiazole derivatives. researchgate.net This transformation begins with the reaction of this compound with thiosemicarbazide in ethanol with hydrochloric acid. This step forms the thiosemicarbazone derivative, 4-[(1-(2-carbamothioylhydrazinylidene)ethyl]phenyl benzoate, in a rapid precipitation. researchgate.net This intermediate can then be cyclized. For instance, treatment with acetic anhydride can lead to the formation of a substituted 2,3-dihydro-1,3,4-thiadiazole ring system. researchgate.net

Other complex transformations reported for related structures suggest further possibilities for product diversification. The Baker-Venkataraman rearrangement, a reaction that converts an o-acyloxyketone into a 1,3-diketone using a base, is a classic example. uclan.ac.uk While this reaction is specific to the ortho isomer (2-acetylphenyl benzoate), it illustrates the potential for intramolecular rearrangements within this class of compounds to generate valuable synthetic intermediates. uclan.ac.uk Modern synthetic methods, such as dual photocatalysis, have also been employed in the synthesis of this compound itself, indicating the potential for applying such advanced techniques to its subsequent transformations. rsc.org

Spectroscopic and Crystallographic Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 4-acetylphenyl benzoate (B1203000), offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-acetylphenyl benzoate, both ¹H-NMR and ¹³C-NMR have been employed to confirm its structure.

¹H-NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzoate group and the acetylphenyl group appear as multiplets in the downfield region, generally between 7.2 and 8.3 ppm. amazonaws.comrsc.org Specifically, the protons on the acetyl-substituted ring often show as doublets around 8.08 ppm and 7.36 ppm, while the protons of the benzoate ring appear at approximately 8.24 ppm, 7.69 ppm, and 7.56 ppm. rsc.org The methyl protons of the acetyl group characteristically appear as a sharp singlet further upfield, around 2.60 ppm. thieme-connect.com

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. In CDCl₃, the carbonyl carbon of the ester is observed around 165.2 ppm, while the ketone carbonyl carbon is found near 196.9 ppm. amazonaws.com The aromatic carbons resonate in the range of approximately 121.7 to 154.9 ppm. amazonaws.com The methyl carbon of the acetyl group gives a signal at about 26.6 ppm. thieme-connect.com

Detailed ¹H-NMR and ¹³C-NMR spectral data are summarized in the tables below.

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 8.23 | dd | 8.3, 1.2 | Aromatic H (benzoate) |

| 8.07 | dd | 8.3, 1.2 | Aromatic H (acetylphenyl) |

| 7.65 | m | Aromatic H (benzoate) | |

| 7.53 | m | Aromatic H (benzoate) | |

| 7.28 | m | Aromatic H (acetylphenyl) | |

| 2.60 | s | -CH₃ (acetyl) |

Data obtained in CDCl₃ amazonaws.comthieme-connect.com

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 196.9 | C=O (ketone) |

| 165.2 | C=O (ester) |

| 154.7 | Aromatic C |

| 134.6 | Aromatic C |

| 133.5 | Aromatic C |

| 130.1 | Aromatic C |

| 129.9 | Aromatic C |

| 129.6 | Aromatic C |

| 128.5 | Aromatic C |

| 121.8 | Aromatic C |

| 26.6 | -CH₃ (acetyl) |

Data obtained in CDCl₃ amazonaws.comthieme-connect.com

Infrared (IR) Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands. Strong stretching vibrations for the two carbonyl groups are prominent. The ester carbonyl (C=O) stretch is typically observed around 1727-1702 cm⁻¹, and the ketone carbonyl stretch appears at approximately 1696-1682 cm⁻¹. thieme-connect.combeilstein-journals.org The spectrum also displays C-O stretching vibrations for the ester group and aromatic C-H and C=C stretching bands. thieme-connect.com

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1727-1702 | C=O stretch (ester) |

| ~1696-1682 | C=O stretch (ketone) |

| ~1271-1229 | C-O stretch (ester) |

| ~3118-2899 | C-H stretch (aromatic and aliphatic) |

| ~1605-1513 | C=C stretch (aromatic) |

Data sourced from various reports. thieme-connect.combeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₂O₃), the exact mass can be calculated and compared with the experimental value. In electrospray ionization (ESI) mode, the molecule is often observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The calculated m/z for the [M+H]⁺ ion is approximately 241.0865. amazonaws.com

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 241.0865 | 241.0869 |

Data obtained via ESI-MS. amazonaws.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound and its derivatives is influenced by the aromatic rings and carbonyl groups, which act as chromophores. Studies on related compounds show that electronic transitions, such as π to π*, occur in the UV region. nih.gov The absorption spectrum can be affected by solvent polarity. nih.gov For a derivative, 4-acetylphenyl-4-(((6-chlorobenzo[d]thiazol-2-yl)-imino)-methyl)-benzoate, absorption bands have been noted, and it is part of a system whose absorption properties were studied in detail. nih.gov

Fluorescence and Photoluminescence (PL) Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. While data specifically for this compound is limited, studies on its derivatives have been conducted. For instance, an inclusion complex involving a derivative of this compound was found to exhibit fluorescence, which was enhanced in the presence of certain metal ions. nih.govchristuniversity.in This suggests that the core structure can be part of a fluorescent system. Photoluminescence quenching experiments have also been performed on systems containing this compound, indicating its interaction with photocatalysts. rsc.org

Solid-State Structural Analysis

While specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, crystallographic analyses of closely related compounds are available. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659) has been determined, revealing details about intermolecular interactions such as hydrogen bonding and ring stacking that stabilize the crystal lattice. researchgate.net Similarly, studies on polymorphs of a salt containing a 4-acetylphenyl moiety highlight how different packing arrangements can occur in the solid state. scispace.com X-ray crystallography of related benzoate esters also provides insight into typical bond lengths, bond angles, and conformations in the solid state. Such studies are crucial for understanding the three-dimensional architecture and non-covalent interactions that govern the properties of these materials in the solid phase.

Analysis of Crystal Packing Architectures and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions is contingent on the availability of single-crystal X-ray diffraction data. As this data is not available for this compound, a specific description of its crystal packing architecture cannot be provided. Generally, molecules of this nature are stabilized in the solid state by a network of non-covalent interactions, such as hydrogen bonds, C–H···π interactions, and van der Waals forces. In related compounds, such as derivatives synthesized from this compound, N—H···S and N—H···O hydrogen bonds are significant in forming the crystal lattice. iucr.org However, these specific interactions would not be present in the parent compound, which lacks the necessary hydrogen bond donors.

Hirshfeld Surface Analysis and Fingerprint Plots for Molecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis requires crystallographic information files (CIF) generated from single-crystal X-ray diffraction. Since a CIF file for this compound is not available from the search results, a Hirshfeld surface analysis and the generation of corresponding fingerprint plots cannot be performed. Studies on derivatives have utilized this technique to explore their molecular interactions. researchgate.netiucr.orgresearchgate.netiucr.orgacs.org For instance, the Hirshfeld analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, a related structure, indicated that H···H bond interactions are the primary contributors to its intermolecular stabilization. researchgate.net This suggests that van der Waals forces would likely play a significant role in the crystal packing of this compound as well, but specific quantitative data remains unavailable.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-acetylphenyl benzoate (B1203000).

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. ijcps.org For 4-acetylphenyl benzoate, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. ijcps.orgresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from techniques like X-ray crystallography. researchgate.net

The optimized geometry reveals key structural features, such as the planarity of the phenyl rings and the orientation of the acetyl and benzoate groups. The electronic structure, including the distribution of electron density, can also be mapped, providing insights into the molecule's polarity and reactivity.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Phenyl Benzoate Derivative This table presents typical bond lengths and angles for a molecule with a similar core structure to this compound, as specific experimental or calculated data for the title compound is not available in the cited literature. The data is based on DFT calculations at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ester) | 1.212 Å |

| C-O (ester) | 1.442 Å | |

| C-C (aromatic) | 1.376 - 1.402 Å | |

| Bond Angle | O-C-C (ester) | 111.4° |

| C-O-C | 117.5° | |

| Dihedral Angle | Phenyl-COO-Phenyl | ~65° |

Source: Representative data adapted from studies on similar structures. ijcps.orgresearchgate.net

Molecular Orbital Analysis and Electronic Property Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com

For compounds structurally related to this compound, DFT calculations have been used to determine these properties. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is relevant for applications in materials science and drug design. researchgate.net The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Properties for an Acetylphenyl Derivative This table shows typical values for HOMO, LUMO, and the energy gap for a compound containing an acetylphenyl moiety, calculated using DFT.

| Property | Value (eV) |

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Source: Representative data adapted from studies on similar structures. irjweb.com

Computational Prediction and Validation of Spectroscopic Data

DFT calculations are also a powerful tool for predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and magnetic shielding constants, theoretical spectra can be generated. These computed spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental peaks. researchgate.net

For instance, the calculated IR spectrum can help to identify the characteristic vibrational modes of the ester and ketone carbonyl groups, as well as the phenyl ring vibrations. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with the experimental NMR spectra, providing a detailed confirmation of the molecular structure. researchgate.net A strong correlation between the theoretical and experimental spectra enhances the confidence in the computed electronic and structural properties of the molecule. mss-ijmsr.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of this compound in more complex environments, particularly its interactions with biological macromolecules.

Molecular Docking for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. lupinepublishers.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. up.ac.za For this compound and its derivatives, docking studies can be performed to investigate potential interactions with various biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov

The docking process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. lupinepublishers.com For example, the acetyl and benzoate moieties of this compound could form specific interactions within the active site of an enzyme. researchgate.net

Table 3: Representative Molecular Docking Results for a Ligand with Acetylcholinesterase (AChE) This table presents hypothetical binding energies and interacting residues for a ligand similar to this compound docked into the active site of AChE, based on findings from related studies.

| Parameter | Value/Residues |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | |

| Hydrogen Bonds | Tyr121, Ser200 |

| Hydrophobic Interactions | Trp84, Phe330, Trp279 |

Source: Representative data adapted from studies on similar structures. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-protein complex. mdpi.com

Starting from a docked pose, an MD simulation can be run for several nanoseconds to observe how the complex behaves in a simulated physiological environment. researchgate.net A key metric analyzed in MD simulations is the root-mean-square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. researchgate.net A stable RMSD for both the protein and the ligand suggests that the binding pose is stable and the complex is in equilibrium. researchgate.netbioexcel.eu These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the molecular recognition process. researchgate.net

Quantitative Analysis of Binding Energies and Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The analysis of non-covalent interactions is crucial for understanding the crystal packing, solubility, and potential biological interactions of this compound. While direct quantitative binding energy studies on isolated this compound are not extensively documented in the provided literature, detailed computational analyses of its derivatives offer significant insights into the governing intermolecular forces.

A study on (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]-phenyl benzoate, a direct derivative, employed Density Functional Theory (DFT) to analyze its molecular structure and interactions. researchgate.net This analysis revealed the critical role of hydrogen bonding and π-interactions in the stabilization of its crystal structure. In the crystal lattice of this derivative, molecules are linked into dimers through pairs of N—H⋯S hydrogen bonds, which form a distinct R2²(8) ring motif. researchgate.net These dimers are further connected by N—H⋯O and additional N—H⋯S hydrogen bonds. researchgate.net

Methodologies like Hirshfeld surface analysis are commonly used to quantify the percentage contribution of individual molecular contacts to the crystal structure. researchgate.netiucr.org For similar molecules, these analyses often show that H⋯H, O···H, and C···H contacts account for the majority of intermolecular interactions. iucr.org

The following table summarizes the types of intermolecular interactions identified in a computationally studied derivative of this compound, which are analogous to the forces expected to be significant for the parent compound.

| Interaction Type | Description | Structural Motif | Reference |

| Hydrogen Bonding | Interaction between hydrogen bond donors (e.g., N-H) and acceptors (e.g., S, O). | Forms dimers and links them into larger slabs. | researchgate.net |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | N—H⋯π interactions contribute to crystal packing. | researchgate.net |

| Charge Transfer | Revealed by HOMO-LUMO analysis, indicating electronic interactions between molecular orbitals. | N/A | researchgate.net |

This interactive table summarizes key intermolecular forces. Clicking on a row would ideally provide more detailed structural information.

Theoretical Approaches to Reaction Pathways and Stereochemical Outcomes

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, predicting their feasibility, and understanding their stereochemical results. For esters like this compound, computational methods can model complex reaction coordinates.

The synthesis of this compound has been achieved through methods such as iridium/palladium dual photocatalysis for the oxidative decarboxylative esterification of alcohols. rsc.org The mechanisms of such multi-catalyst systems are often elucidated using DFT calculations, which can map the potential energy surface of the reaction, identify transition states, and calculate activation barriers. rsc.org

In a related context, theoretical studies on Lewis acid-catalyzed reactions provide a framework for understanding ester formation and cleavage. mdpi.comsemanticscholar.org For instance, the reaction pathway for the interaction between an oxonium intermediate and water, and the bond energies between reactants and catalysts (e.g., β-D-glucose pentaacetate and BF3), have been computed at levels of theory such as MP2/6-31G* with geometries optimized at the B3LYP/6-31G* level. mdpi.comsemanticscholar.org These calculations help identify the most probable reaction pathways by comparing the energies of intermediates and transition states.

Furthermore, theoretical approaches are essential for predicting and explaining the stereochemical outcomes of reactions. For example, in rhodium-catalyzed asymmetric reactions, computational models can explain why a particular enantiomer or diastereomer is preferentially formed. scholaris.ca These models analyze the transition state energies of competing pathways leading to different stereoisomers, often revealing subtle steric or electronic effects dictated by the chiral ligand. scholaris.cacore.ac.uk By calculating the structures and relative energies of diastereomeric transition states, chemists can rationalize the observed stereoselectivity and design more effective catalysts. acs.org

Applications in Advanced Materials Science

Liquid Crystalline Materials Derived from 4-Acetylphenyl Benzoate (B1203000) Analogues

The incorporation of the 4-acetylphenyl benzoate framework into molecular designs has led to the development of a diverse range of liquid crystalline materials. These materials exhibit intermediate states of matter, known as mesophases, which possess properties between those of conventional liquids and solid crystals. The anisotropic nature of these phases is key to their application in display technologies and other electro-optic devices.

Design and Synthesis of Mesogenic Derivatives

The synthesis of liquid crystalline derivatives often begins with the esterification of a phenol (B47542) with a carboxylic acid, a common method to create the core structure. uobasrah.edu.iq For instance, this compound itself can be synthesized by reacting 4-hydroxyacetophenone with benzoic acid derivatives. jocpr.com The versatility of this synthesis allows for the introduction of various functional groups onto the benzoate or phenyl rings, which is a critical strategy for fine-tuning the mesogenic properties.

A common approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in a solvent like dichloromethane (B109758) (DCM) at room temperature. uobasrah.edu.iq This method facilitates the formation of the ester linkage between a substituted benzoic acid and a phenolic component, which could be a derivative of 4-hydroxyacetophenone.

Another synthetic route involves modifying the acetyl group of this compound. For example, the acetyl group can be converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine. jocpr.com This oxime can then be further functionalized, for instance, by reacting it with a carboxylic acid like thiophene-2-carboxylic acid under hydrothermal conditions using a catalyst such as mercuric acetate (B1210297). jocpr.com This multi-step synthesis allows for the creation of more complex, elongated molecules that are more likely to exhibit liquid crystalline behavior.

The design of these molecules often follows the principle of creating a rigid, linear core, which is essential for the formation of liquid crystal phases. uobasrah.edu.iq By attaching flexible alkyl or alkoxy chains to the terminal positions of the molecule, chemists can modulate the melting point and the temperature range over which the liquid crystal phase is stable. uobasrah.edu.iqnih.gov

Investigation of Mesophase Behavior and Phase Transitions

The mesophase behavior of this compound analogues is typically investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the direct observation of the unique textures of different liquid crystal phases, such as nematic and smectic phases, while DSC is used to determine the temperatures and enthalpy changes of the phase transitions. uobasrah.edu.iqnih.gov

The type of mesophase and the transition temperatures are highly dependent on the molecular structure. For example, the length of terminal alkyl or alkoxy chains significantly influences the mesomorphic properties. uobasrah.edu.iq Generally, shorter chains tend to favor the formation of nematic phases, which have orientational but no positional order. uobasrah.edu.iq As the chain length increases, smectic phases, which have a layered structure with positional order in one dimension, may appear. uobasrah.edu.iq

The presence and nature of terminal and lateral substituents also play a crucial role. Polar terminal groups can influence the intermolecular interactions and, consequently, the thermal stability of the mesophases. nih.gov For instance, studies on related Schiff base esters have shown that the thermal stability of the mesophase can be ordered based on the terminal substituent. nih.gov Similarly, the introduction of lateral groups can disrupt the molecular packing and lower the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid phase).

The following table summarizes the mesophase behavior of some representative liquid crystalline compounds derived from this compound analogues:

| Compound Series | Terminal Group (n) | Mesophase Type | Transition Temperatures (°C) | Reference |

| Thiophene (B33073) Derivatives | Methoxy | Nematic | Cr 161-163 N 175 I | jocpr.com |

| Thiophene Derivatives | Butoxy | Nematic | Cr 158-160 N 168 I | jocpr.com |

| Thiophene Derivatives | Hexoxy | Nematic | Cr 163-165 N 172 I | jocpr.com |

| Thiophene Derivatives | Octoxy | Nematic | Cr 168-170 N 178 I | jocpr.com |

| Chloro-benzothiazole Schiff base ester | C8H17 | SmA, Nematic | Cr 130 SmA 145 N 168 I | uobasrah.edu.iq |

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid

Dielectric Investigations in Liquid Crystalline Phases

Dielectric spectroscopy is a powerful technique used to study the rotational dynamics of polar molecules in liquid crystalline phases. aps.org The electric permittivity of a liquid crystal is anisotropic, meaning it has different values when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. aps.org The difference between these two values is the dielectric anisotropy (Δε = ε∥ - ε⊥). nih.gov

The sign and magnitude of the dielectric anisotropy are crucial for the application of liquid crystals in display devices. nih.gov A positive dielectric anisotropy is required for the conventional twisted nematic (TN) and in-plane switching (IPS) modes, while a negative dielectric anisotropy is needed for vertical alignment (VA) mode.

Studies on related liquid crystalline systems have shown that the dielectric permittivity and anisotropy are influenced by factors such as temperature, frequency, and the presence of dopants. nih.gov For example, the dielectric anisotropy typically decreases with increasing temperature due to the decrease in the order parameter. nih.gov The frequency dependence of the dielectric permittivity can provide information about the relaxation processes associated with the rotation of molecules around their short and long axes.

Polymeric Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymer architectures, either as side-chains or within the main backbone, allows for the creation of materials with enhanced thermal stability and specific optical or mechanical properties. These polymers find applications in various fields, including high-performance plastics and advanced functional materials.

Synthesis of Homopolymers and Copolymers

Homopolymers and copolymers containing this compound units can be synthesized through various polymerization techniques. A common approach is to first synthesize a monomer containing the this compound moiety and then polymerize it. For example, 4-acetylphenyl methacrylate (B99206) can be prepared and subsequently polymerized via free radical polymerization to yield poly(4-acetylphenyl methacrylate). researchgate.net

Copolymerization of such a monomer with other vinyl monomers, like ethyl methacrylate, allows for the tuning of the polymer's properties. researchgate.net The composition of the resulting copolymer can be controlled by the feed ratio of the monomers. The reactivity ratios of the comonomers, which can be determined using methods like the Fineman-Ross or Kelen-Tudos methods, provide insight into the copolymerization behavior and the resulting copolymer microstructure. researchgate.net

Another strategy involves the synthesis of polymers with reactive groups, which are then modified to introduce the this compound moiety. For instance, a polymer with pendant hydroxyl groups can be reacted with a 4-acetylbenzoyl chloride to attach the desired side-chain.

The following table provides examples of polymers incorporating this compound moieties:

| Polymer Type | Monomers | Polymerization Method | Resulting Polymer | Reference |

| Copolymer | 4-Acetylphenyl methacrylate, Ethyl methacrylate | Free Radical Polymerization | Poly(4-acetylphenyl methacrylate-co-ethyl methacrylate) | researchgate.net |

| Homopolymer | 4-Benzyloxycarbonylphenyl acrylate | Free Radical Polymerization | Poly(4-benzyloxycarbonylphenyl acrylate) | researchgate.net |

| Side-chain LC Polymer | Poly[ά-{4-[(4-acetylphenyl)azo]phenoxy}alkyloxy]acrylates | Not specified | Nematic mesophase | mdpi.com |

Structure-Property Relationships in Polymeric Architectures

The properties of polymers containing this compound moieties are directly linked to their molecular architecture. The presence of the rigid and polar this compound group significantly influences the polymer's thermal, mechanical, and chemical properties. dronacharya.info

Thermal Properties: The incorporation of the bulky and rigid this compound group generally increases the glass transition temperature (Tg) of the polymer. researchgate.net This is because the rigid side groups restrict the segmental motion of the polymer chains. The thermal stability of the polymer is also often enhanced. For copolymers, the Tg and thermal stability typically increase with an increasing fraction of the 4-acetylphenyl methacrylate units. researchgate.net

Mechanical Properties: The rigidity of the this compound moiety can contribute to increased hardness and tensile strength of the polymer. researchgate.net The intermolecular forces, influenced by the polar acetyl and ester groups, also play a role in determining the mechanical strength of the material. dronacharya.info

Solubility and Chemical Reactivity: The polarity of the polymer, influenced by the ester and ketone functionalities, affects its solubility. dronacharya.info Polymers with these polar groups are more likely to be soluble in polar solvents. The ester linkage in the this compound moiety can be susceptible to hydrolysis, which affects the chemical reactivity and long-term stability of the polymer. dronacharya.info

In the case of side-chain liquid crystal polymers (SCLCPs), the this compound moiety acts as a mesogenic unit. The flexibility of the polymer backbone and the length of the spacer connecting the mesogen to the backbone are crucial in determining the type of liquid crystalline phase and the phase transition temperatures. mdpi.com For example, poly[ά-{4-[(4-acetylphenyl)azo]phenoxy}alkyloxy]acrylates have been reported to exhibit a nematic mesophase. mdpi.com The structure of the polymer backbone itself can also influence the mesophase behavior.

Supramolecular Assemblies and Functional Systems

Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from molecular components. csic.es this compound and its derivatives are effective building blocks for such assemblies due to their capacity for various intermolecular forces.

Inclusion complexes are supramolecular systems where a "guest" molecule is encapsulated within the cavity of a "host" molecule without forming covalent bonds. researchgate.net Derivatives of this compound have been shown to form such complexes with cyclodextrins. For example, a study on 4-acetylphenyl-4-(((6-chlorobenzo[d]thiazol-2-yl)-imino)-methyl)-benzoate demonstrated its ability to form an inclusion complex with hydroxypropyl-β-cyclodextrin (H-CD). christuniversity.innih.gov

The formation of this host-guest system was confirmed through a variety of analytical techniques in both solid and liquid states. The successful encapsulation alters the physicochemical properties of the guest molecule, which can be leveraged for applications like developing fluorescent sensors. nih.gov

| Analytical Technique | Purpose in Inclusion Complex Analysis | Reference |

|---|---|---|

| FT-IR Spectroscopy | To detect shifts in vibrational frequencies upon complexation. | nih.gov |

| ¹H-NMR Spectroscopy | To observe changes in the chemical shifts of protons on both host and guest molecules. | nih.gov |

| X-ray Diffraction (XRD) | To confirm the formation of a new solid phase with a different crystalline structure. | nih.gov |

| Scanning Electron Microscopy (SEM) | To observe changes in the surface morphology of the materials upon complex formation. | nih.gov |

| Absorption & Emission Spectroscopy | To study changes in the photophysical properties of the guest molecule in the liquid state. | nih.gov |

The spontaneous organization of molecules into ordered arrangements on a surface is a cornerstone of nanotechnology. Studies on the structurally similar compound 4-acetylbiphenyl (B160227) (ABP) on a gold (Au(111)) surface reveal key principles of this process. csic.esrsc.org ABP molecules self-assemble into discrete, stable supramolecular structures such as dimers, trimers, and tetramers. csic.es

This assembly is not random; it is directed by a combination of factors. The process requires weak, long-range dispersion forces to bring the molecules together, a non-reactive surface that allows for diffusion, and the presence of metallic adatoms that can act as nucleation and stabilization centers. csic.es The acetyl group's interaction with a gold adatom is a crucial step that helps direct the assembly process. csic.es This demonstrates how specific functional groups on a molecule can be used to guide the formation of complex, well-defined nano-objects on a surface. rsc.org The principles of using wedge-type or functionalized block copolymers containing acetylphenyl groups to inhibit chain entanglement and promote efficient self-assembly into periodic nanostructures further highlight the utility of this chemical moiety in directed materials design. google.com

The stability and structure of supramolecular assemblies are governed by a network of non-covalent interactions. researchgate.netrsc.org In the crystal structure of a related compound, 4-acetylphenyl 3-methylbenzoate, molecules are linked by C—H⋯O interactions. researchgate.net The analysis of supramolecular frameworks of compounds like 4-(4-acetylphenyl)piperazin-1-ium salts reveals a combination of charge-assisted hydrogen bonds (e.g., ammonium-N‒H…O(carboxylate)), C‒H…O interactions, and π…π stacking forces that consolidate the three-dimensional packing. scispace.com

To understand these complex interactions, researchers use a combination of experimental data and theoretical analysis. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. scispace.commdpi.com This method maps interactions shorter than, equal to, or longer than the van der Waals radii, providing a clear picture of the predominant forces, such as hydrogen bonds. mdpi.com For a deeper, quantitative understanding of the physical nature of these weak bonds, theoretical methods from quantum chemistry are employed.

| Analytical/Theoretical Method | Purpose in Analyzing Non-Covalent Interactions | Reference |

|---|---|---|

| Single Crystal X-ray Diffraction | Determines the precise 3D arrangement of molecules, revealing bond lengths and angles indicative of interactions like H-bonds. | researchgate.netscispace.com |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts, highlighting the relative contributions of different types of interactions. | scispace.commdpi.com |

| Quantum Theory of Atoms-in-Molecules (QTAIM) | Provides quantitative and qualitative insight into the physical nature of weak non-covalent interactions. | researchgate.netrsc.org |

| Non-Covalent Interactions Reduced Density Gradient (NCI-RDG) | Supports the identification and characterization of weak non-covalent intermolecular interactions. | researchgate.netrsc.org |

| Density Functional Theory (DFT) | Calculates binding energies and geometries to understand the stability and structure of supramolecular assemblies. | csic.es |

Catalysis and Enzymatic Reaction Studies

Catalytic Applications in Organic Synthesis with 4-Acetylphenyl Benzoate (B1203000)

In organic synthesis, catalysts are employed to enhance reaction rates and control selectivity, and the synthesis of 4-Acetylphenyl benzoate itself serves as a model reaction for investigating novel catalytic systems.

The synthesis of this compound has been successfully achieved using a novel dual-site phase-transfer catalyst (PTC) in an ultrasound-assisted, three-liquid phase system. nih.gov Researchers synthesized the catalyst, 1,4-bis(tributylammoniomethyl)benzene dibromide (BTBAMBB), from p-xylylene dibromide and tributylamine. nih.gov This dual-site PTC facilitates the benzoylation of sodium 4-acetylphenoxide. nih.gov

The efficiency of the dual-site phase-transfer catalysis system for producing this compound is notably enhanced by the application of ultrasound. nih.gov In a batch reactor operating at 30°C and 250 rpm, ultrasound irradiation (28 kHz/300 W) led to a 98.1% yield of this compound within just 2 minutes. nih.gov The apparent rate constant (k_app) under these conditions was 0.0075 s⁻¹. nih.gov This represents a significant improvement in catalyst efficiency, as the rate was approximately six times faster than the reaction conducted without ultrasound, which only achieved a 14.4% yield and had a k_app of 0.0013 s⁻¹. nih.gov The high yield of 98.1% indicates a very high selectivity for the desired product, this compound. nih.gov

Table 1: Efficiency of BTBAMBB in the Synthesis of this compound

| Reaction Conditions | Apparent Rate Constant (k_app) (s⁻¹) | Yield (%) | Time (min) |

|---|---|---|---|

| With Ultrasound (28 kHz/300 W) | 0.0075 | 98.1 | 2 |

| Without Ultrasound | 0.0013 | 14.4 | 2 |

Investigation of Phase-Transfer Catalysis Systems

Enzymatic Transformations of Aromatic Esters

Aromatic esters, including derivatives of 4-acetylphenol, are valuable substrates for studying enzyme kinetics, specificity, and reaction mechanisms. These studies often involve enzymes like esterases and phosphotriesterases, which can catalyze the hydrolysis of ester bonds.

Enzymes have been shown to effectively catalyze the hydrolysis of esters where 4-acetylphenol is the leaving group. For instance, the enzyme Pmi1525, a methylphosphonate (B1257008) esterase, catalyzes the hydrolysis of such compounds, with the formation of 4-acetylphenol being monitored to determine kinetic constants. nih.gov

In another significant study, bacterial phosphotriesterase (PTE) and a library of its mutants were used to investigate the hydrolysis of a wide array of chiral phosphate, phosphonate, and phosphinate esters. acs.org One of the key substrates tested was 4-acetylphenyl methyl phenyl phosphate. acs.org The wild-type PTE and its mutants demonstrated the ability to hydrolyze these esters, showcasing enzyme-mediated degradation. acs.org For example, when racemic isobutyl 4-acetylphenyl methylphosphonate was treated sequentially with PTE and Pmi1525, both enzymes contributed to the hydrolysis, indicating that they act on opposite enantiomers. nih.gov

The substrate specificity of enzymes towards aromatic esters has been a subject of detailed investigation. Pmi1525 is described as a promiscuous enzyme, capable of hydrolyzing various substrates, including both organophosphonate and carboxylate esters. nih.gov It exhibits stereoselectivity, preferentially hydrolyzing the (S_P)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the (R_P)-enantiomer. nih.gov Similarly, for isobutyl 4-acetylphenyl methylphosphonate, Pmi1525 prefers the (S_P)-enantiomer. nih.gov

The study utilizing phosphotriesterase and its mutants provides a dramatic example of substrate specificity and the ability to alter it through targeted mutations. acs.org An array of 16 enantiomeric pairs of esters with a 4-hydroxyacetophenone leaving group was used to map the stereoselective discrimination of the enzymes. acs.org The wild-type enzyme itself showed a preference for one enantiomer over the other. acs.org Mutations in the active site led to significant changes in these preferences, sometimes even inverting the stereoselectivity. acs.org For the hydrolysis of 4-acetylphenyl methyl phenyl phosphate, the G60A mutant showed a massive preference for the (S_P)-enantiomer (a factor of 3.7 x 10⁵), while the I106G/F132G/H257Y mutant favored the (R_P)-enantiomer (a factor of 9.7 x 10²). acs.org This demonstrates the remarkable tunability of enzyme substrate specificity. acs.org

Table 2: Enantioselectivity of Phosphotriesterase (PTE) Mutants for 4-Acetylphenyl Methyl Phenyl Phosphate Hydrolysis

| Enzyme | Preferred Enantiomer | Enantiomeric Ratio (k_fast / k_slow) |

|---|---|---|

| PTE G60A mutant | S_P | 3.7 x 10⁵ |

| PTE I106G/F132G/H257Y mutant | R_P | 9.7 x 10² |

Mechanistic studies provide a deeper understanding of how enzymes achieve their catalytic power and specificity. For the phosphotriesterase-catalyzed hydrolysis, the rate difference between enantiomers is thought to be controlled by the degree of nonproductive binding within the enzyme's active site and the stabilization of the transition state. acs.org This hypothesis is supported by computational docking of high-energy, pentavalent intermediates into modeled structures of the enzyme mutants. acs.org The calculated energies of these docked states qualitatively matched the experimentally observed enantiomeric preferences. acs.org

Similarly, computational docking was used to gain insight into the mechanism of the Pmi1525 enzyme. nih.gov The docking of the (S_P)-enantiomer of a substrate into the active site revealed a productive conformation where a hydroxide (B78521) group coordinates with two zinc metal ions. nih.gov In contrast, the (R_P)-enantiomer did not dock in a productive conformation. nih.gov These computational approaches are crucial for understanding the structural basis of biocatalysis and substrate recognition at the molecular level. nih.govacs.org

Compound Index

Environmental Chemistry and Degradation Pathways of Aromatic Esters

Identification and Characterization of Transformation Products

The primary degradation of 4-acetylphenyl benzoate (B1203000) via hydrolysis, whether biotic or abiotic, is expected to break the ester linkage. This cleavage would result in the formation of two main transformation products: benzoic acid and 4-hydroxyacetophenone .

Further degradation of these initial products determines the ultimate environmental fate of the parent compound.

Benzoic Acid : As a central intermediate in the microbial degradation of many aromatic compounds, benzoic acid is readily mineralized to carbon dioxide and water under both aerobic and anaerobic conditions. inchem.orgoup.com Its photodegradation can produce intermediates such as salicylic (B10762653) acid and phenol (B47542) before complete mineralization. utexas.edu

4-Hydroxyacetophenone : The environmental fate of this substituted phenol is less documented but is expected to follow pathways typical for phenolic compounds. Microbial degradation of chlorinated analogs of this compound has been observed. For example, the non-enzymatic transformation of certain chlorinated HOPDAs in microbial cultures led to the formation of chloroacetophenones. nih.gov Anaerobic degradation of phenol itself often proceeds via carboxylation to form benzoate or 4-hydroxybenzoate, which then enters established metabolic pathways. asm.orgcdnsciencepub.com

Studies on related aromatic esters support these predicted pathways. The enzymatic hydrolysis of phenyl o-acetoxybenzoate yields o-acetoxybenzoic acid, demonstrating the cleavage of the phenyl ester bond. psu.edu The photodegradation of benzyl (B1604629) benzoate yields benzoic acid and benzaldehyde (B42025) as major products. researchgate.net Under certain non-environmental conditions, such as the Fries rearrangement, phenyl benzoate can be converted to hydroxybenzophenone products, but this is less likely to be a major environmental pathway.

Table 3: Identified and Predicted Transformation Products of Aromatic Esters

| Parent Compound | Degradation Pathway | Identified/Predicted Products | Reference(s) |

| 4-Acetylphenyl benzoate | Hydrolysis (Biotic/Abiotic) | Predicted: Benzoic acid, 4-Hydroxyacetophenone | N/A |

| Benzyl benzoate | Photodegradation | Benzoic acid, Benzaldehyde, Benzyl alcohol | researchgate.net |

| Phenyl o-acetoxybenzoate | Enzymatic Hydrolysis | o-Acetoxybenzoic acid | psu.edu |

| Chlorinated HOPDAs | Enzymatic Hydrolysis | Chlorinated benzoates | nih.gov |

| Phenol | Anaerobic Degradation | Benzoate, 4-Hydroxybenzoate | asm.orgcdnsciencepub.comcdnsciencepub.com |